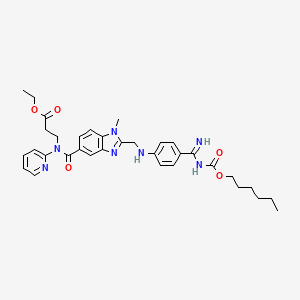![molecular formula C13H15N3O B6300249 2-[(3,4-Dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one CAS No. 459198-26-6](/img/structure/B6300249.png)
2-[(3,4-Dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,4-Dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one, or 2-DMPAM, is an organic compound belonging to the class of heterocyclic compounds. It is a substituted pyrimidine, a six-membered ring with two nitrogen atoms at positions 1 and 6. It is a colorless solid that is soluble in organic solvents and is used in a variety of applications.
Mecanismo De Acción
2-DMPAM acts as a substrate for enzymes, such as urease, and as a fluorescent probe for the detection of nucleic acids. It is also a substrate for the enzymatic synthesis of purines and pyrimidines. When used as a fluorescent probe, it binds to double-stranded DNA and fluoresces in the presence of ultraviolet light.
Biochemical and Physiological Effects
2-DMPAM has been studied for its biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of a variety of cancer cell lines, including breast and ovarian cancer cells. It has also been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli. In vivo studies have demonstrated that it can reduce the size of tumors in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-DMPAM has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in organic solvents. It also has a wide range of applications in scientific research. However, there are some limitations to its use in laboratory experiments. It is not very stable in aqueous solutions, and it can be toxic at high concentrations.
Direcciones Futuras
There are several potential future directions for research on 2-DMPAM. It could be studied further for its potential therapeutic applications, such as the treatment of cancer and other diseases. It could also be studied for its potential as a fluorescent probe for the detection of nucleic acids. Additionally, it could be studied further for its potential as a catalyst for organic reactions. Finally, it could be studied further for its potential as a substrate for the synthesis of other compounds.
Métodos De Síntesis
2-DMPAM can be synthesized by several methods, including the Biginelli reaction, the Ugi reaction, and the Passerini reaction. The Biginelli reaction is a three-component condensation of a formaldehyde, an aldehyde, and an ethyl acetoacetate to form a pyrimidine. The Ugi reaction, also known as the Ugi four-component reaction, is a multi-component condensation of an aldehyde, a primary amine, an isocyanide, and a carboxylic acid to form a pyrimidine. The Passerini reaction is a three-component condensation of an aldehyde, a carboxylic acid, and an amine to form a pyrimidine.
Aplicaciones Científicas De Investigación
2-DMPAM has a wide range of applications in scientific research, including as a reagent for the synthesis of other compounds, as a catalyst for organic reactions, and as a fluorescent probe for the detection of nucleic acids. It has been used as a substrate for the enzymatic synthesis of purines and pyrimidines and as a building block for the synthesis of more complex heterocycles. It has also been used as a substrate for the detection of enzymes, such as urease, and as a fluorescent probe for the detection of DNA.
Propiedades
IUPAC Name |
2-(3,4-dimethylanilino)-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-8-4-5-11(6-9(8)2)15-13-14-10(3)7-12(17)16-13/h4-7H,1-3H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIRZTOXGBNJJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CC(=O)N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














